1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C13H23NO4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and ethyl groups under controlled conditions. One common method involves the use of tert-butyl chloroformate and ethyl chloroformate as reagents, which react with the pyrrolidine derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems might be employed to handle the reagents and products. Quality control measures, such as chromatography and spectroscopy, are used to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Biological Studies: It may be used in studies involving enzyme interactions and metabolic pathways.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.
tert-Butyl 2-methylpyrrolidine-1-carboxylate: Lacks the second carboxylate group.
tert-Butyl 3-methylpyrrolidine-1-carboxylate: Different substitution pattern on the pyrrolidine ring
Uniqueness
1-(tert-Butyl) 2-ethyl 3-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-11(15)10-9(2)7-8-14(10)12(16)18-13(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
IQWOMDHVSKITEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CCN1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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